4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid
Overview
Description
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce a variety of substituted benzoic acids .
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The cyclopropylmethoxy group may contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the cyclopropylmethoxy group.
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Contains a difluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid is unique due to the combination of the trifluoromethyl and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. This combination enhances the compound’s potential for diverse applications in various fields .
Biological Activity
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a cyclopropylmethoxy moiety attached to a benzoic acid framework. The trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological membranes and targets.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The presence of the trifluoromethyl group is believed to increase the binding affinity of the compound to its molecular targets, potentially modulating various signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various cell lines, including THP-1 macrophages. The inhibition was concentration-dependent, suggesting a direct effect on inflammatory signaling pathways.
Anticancer Potential
Preliminary investigations have also explored the anticancer potential of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
Case Studies
-
Study on Inhibition of Cytokine Production
- Objective : To evaluate the effect of the compound on cytokine production in THP-1 cells.
- Findings : At concentrations above 5 μM, significant reductions in TNF-α and IL-1β levels were observed.
- : The compound effectively modulates inflammatory responses through targeted inhibition of key cytokines.
-
Antiproliferative Effects on Cancer Cells
- Objective : To assess the antiproliferative effects on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines.
- Results : The compound exhibited IC50 values ranging from 10 to 15 μM, indicating moderate potency against these cancer types.
- : Further optimization could enhance its efficacy as an anticancer agent.
Data Tables
Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism |
---|---|---|---|
Anti-inflammatory | THP-1 Macrophages | >5 | Cytokine inhibition |
Anticancer | MDA-MB-231 | 10 | Apoptosis induction |
Anticancer | HCT116 | 15 | Apoptosis induction |
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)10-5-8(18-6-7-1-2-7)3-4-9(10)11(16)17/h3-5,7H,1-2,6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMYTSDLNIBWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207764 | |
Record name | 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790695-25-9 | |
Record name | 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790695-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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